molecular formula C6H5BrClN3 B13732644 6-Chloroimidazo[1,2-b]pyridazine hydrobromide

6-Chloroimidazo[1,2-b]pyridazine hydrobromide

Cat. No.: B13732644
M. Wt: 234.48 g/mol
InChI Key: DOSJBOSPDLKDMM-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine hydrobromide is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine hydrobromide typically involves the reaction of 3-amino-6-chloropyridazine with suitable reagents to form the imidazo[1,2-b]pyridazine core. One common method involves the use of bromination reagents followed by cyclization reactions . The reaction conditions often include the use of catalysts such as lanthanide Lewis acids to facilitate the ring-closing steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .

Properties

Molecular Formula

C6H5BrClN3

Molecular Weight

234.48 g/mol

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine;hydrobromide

InChI

InChI=1S/C6H4ClN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H

InChI Key

DOSJBOSPDLKDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Cl.Br

Origin of Product

United States

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